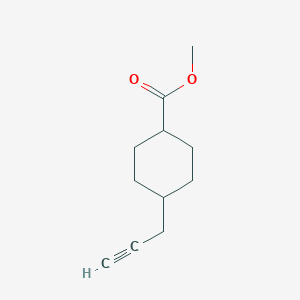

Methyl 4-prop-2-ynylcyclohexanecarboxylate

Übersicht

Beschreibung

Synthesis Analysis

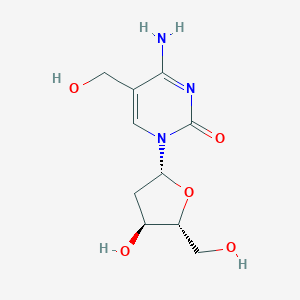

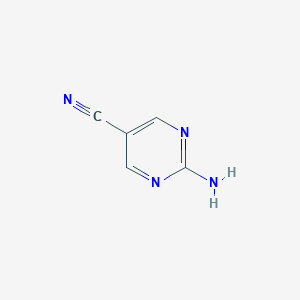

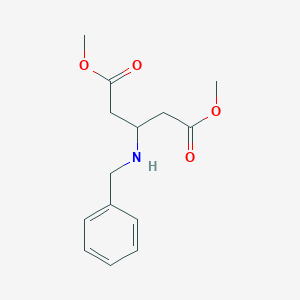

The synthesis of cyclohexane derivatives is a topic of interest in several papers. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Another example is the synthesis of methylene cyclopropane-fused chromenes and dihydro

Wissenschaftliche Forschungsanwendungen

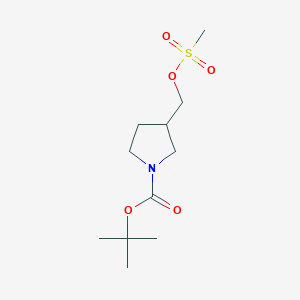

Catalytic Processes in Compound Synthesis One prominent application of Methyl 4-prop-2-ynylcyclohexanecarboxylate is found in the field of synthetic organic chemistry, particularly involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. It's used in the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions typically occur in methanol or methanol/acetonitrile mixtures, facilitated by catalytic amounts of PdI2 in conjunction with KI under specific temperature and pressure conditions. The products of these reactions are significant due to their potential applications in medicinal chemistry and materials science (Bacchi et al., 2005).

Production of Methylene Cyclopropane-fused Compounds Another scientific application involves the base-promoted sequential annulation of 2-hydroxychalcones or 2-tosylaminochalcones with prop-2-ynylsulfonium salts. This process yields methylene cyclopropane-fused dihydroquinolines or chromenes. The significance of this transformation lies in its wide substrate scope, functional group tolerance, and excellent regioselectivity, indicating a potent method for synthesizing complex molecules (Lu, Zhang & Miao, 2020).

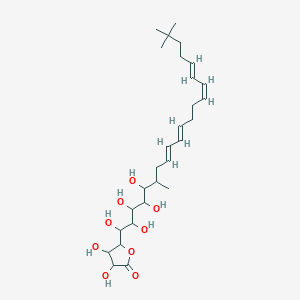

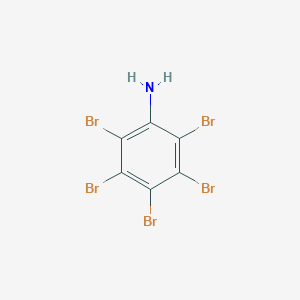

Investigation of Biological Activity In the realm of bioorganic chemistry, Methyl 4-prop-2-ynylcyclohexanecarboxylate derivatives have been explored for their potential biological activities. For instance, novel limonene and citral-based compounds incorporating this structure have been synthesized and evaluated for antiepileptic activity. The outcomes of these studies underscore the importance of the four-binding site pharmacophore model for anticonvulsant activity, highlighting the compound's potential in drug development (Rajak et al., 2013).

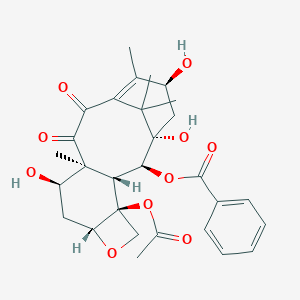

Neuroprotective and Neurorestorative Potential In neuroscience research, specific derivatives of Methyl 4-prop-2-ynylcyclohexanecarboxylate have shown promise in supporting the survival of cultured dopamine neurons. These compounds have been found to protect against toxin-induced degeneration, promote the survival of cultured neurons, and trigger essential signaling pathways. Such findings suggest potential applications in developing therapeutic agents for neurodegenerative diseases like Parkinson's disease (Ardashov et al., 2019).

Safety And Hazards

Specific safety and hazard information for “Methyl 4-prop-2-ynylcyclohexanecarboxylate” is not available in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent harm.

Zukünftige Richtungen

The future directions for research involving “Methyl 4-prop-2-ynylcyclohexanecarboxylate” are not specified in the search results. However, given its use in research1, it may have potential applications in various fields of chemistry and materials science.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Eigenschaften

IUPAC Name |

methyl 4-prop-2-ynylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h1,9-10H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOQETNBTUILTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444304 | |

| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-prop-2-ynylcyclohexanecarboxylate | |

CAS RN |

250682-81-6 | |

| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

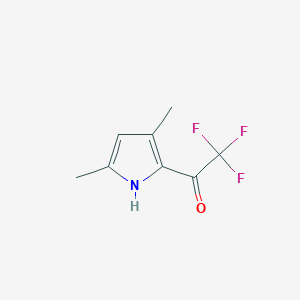

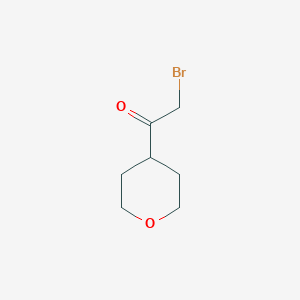

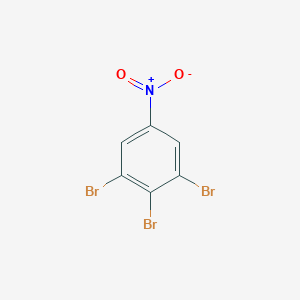

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)

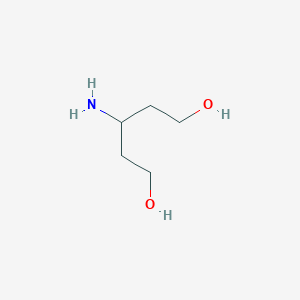

![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)